
4-Hydroxybutyl 4-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxybutyl 4-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates. It is a derivative of 4-hydroxybenzoic acid, where the hydrogen atom of the hydroxyl group is replaced by a 4-hydroxybutyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybutyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-hydroxybutanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions. The reaction can be represented as follows:
4-Hydroxybenzoic acid+4-HydroxybutanolH2SO44-Hydroxybutyl 4-hydroxybenzoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxybutyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Formation of 4-hydroxybutyl 4-hydroxybenzoic acid.
Reduction: Formation of 4-hydroxybutyl 4-hydroxybenzyl alcohol.
Substitution: Formation of nitro, sulfo, or halo derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-Hydroxybutyl 4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 4-Hydroxybutyl 4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl 4-hydroxybenzoate: Similar structure but with a butyl group instead of a 4-hydroxybutyl group.
Methyl 4-hydroxybenzoate: Contains a methyl group instead of a 4-hydroxybutyl group.
Ethyl 4-hydroxybenzoate: Contains an ethyl group instead of a 4-hydroxybutyl group.
Uniqueness
4-Hydroxybutyl 4-hydroxybenzoate is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
62702-46-9 |
|---|---|
Molekularformel |
C11H14O4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
4-hydroxybutyl 4-hydroxybenzoate |
InChI |
InChI=1S/C11H14O4/c12-7-1-2-8-15-11(14)9-3-5-10(13)6-4-9/h3-6,12-13H,1-2,7-8H2 |
InChI-Schlüssel |
DQMQIROMSIZZGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OCCCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


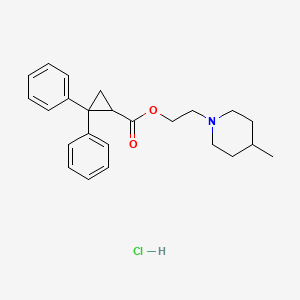
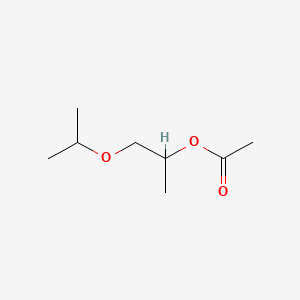
![3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole](/img/structure/B13958723.png)
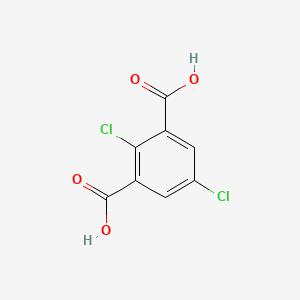


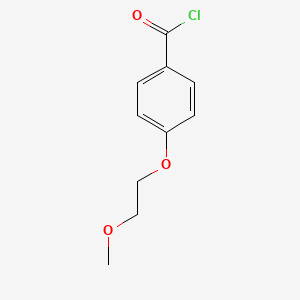
![(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-ium (2S,3S)-2,3-bis(benzoyloxy)-3-carboxypropanoate](/img/structure/B13958757.png)
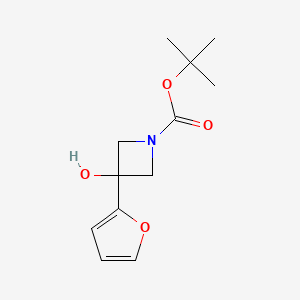
![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13958765.png)
![[2-(Aminocarbonyl)ethyl] methanethiosulfonate](/img/structure/B13958770.png)
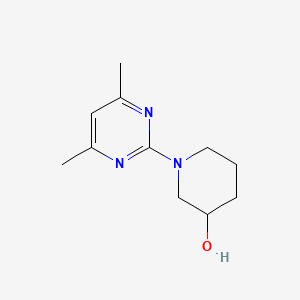
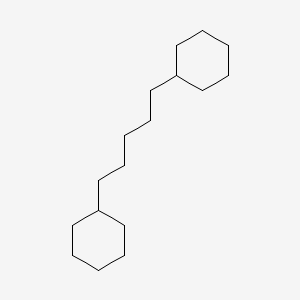
![tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13958789.png)
